

# ACR-368 Treatment Regimen in Phase 2 Trials: Application Notes and Protocols

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## Compound of Interest

Compound Name: NTR 368

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## Introduction

ACR-368 (also known as prexasertib) is a selective small molecule inhibitor targeting Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2), key regulators of the DNA Damage Response (DDR) pathway.<sup>[1][2]</sup> This document provides a detailed overview of the ACR-368 treatment regimen as investigated in recent Phase 2 clinical trials, with a focus on its application in endometrial and ovarian cancers. The provided data and protocols are intended to guide further research and development of this targeted therapy.

## Data Presentation

The efficacy of ACR-368 has been evaluated in Phase 2 clinical trials, with patient selection often guided by the OncoSignature assay, a multiplex immunofluorescence test designed to predict tumor sensitivity to the drug.<sup>[3][4]</sup>

### Table 1: Efficacy of ACR-368 in Endometrial Cancer (OncoSignature-Positive)

Metric	Value	95% Confidence Interval	Note
Confirmed Overall Response Rate (cORR)	62.5%	30.4% - 86.5%	Patients had progressed on prior anti-PD-1 therapy.[5] [6]
Median Duration of Response (mDOR)	Not yet reached	-	Responding patients remained on therapy at the time of data cutoff (~6 months).[5] [6]
Statistical Significance (Responders vs. Non-Responders)	p = 0.009	-	Segregation of responders based on OncoSignature status. [5][6]

**Table 2: Efficacy of ACR-368 in Endometrial Cancer (Post-Chemotherapy)**

Metric	Value	Note
Confirmed Overall Response Rate (cORR)	35%	Patients had progressed after prior chemotherapy.[7]
cORR in Patients who Relapsed on Last Therapy	50%	-[7]
Median Duration of Response (mDOR)	> 10 months	-[7]

**Table 3: Efficacy of ACR-368 in Ovarian and Endometrial Cancers (By OncoSignature Status)**

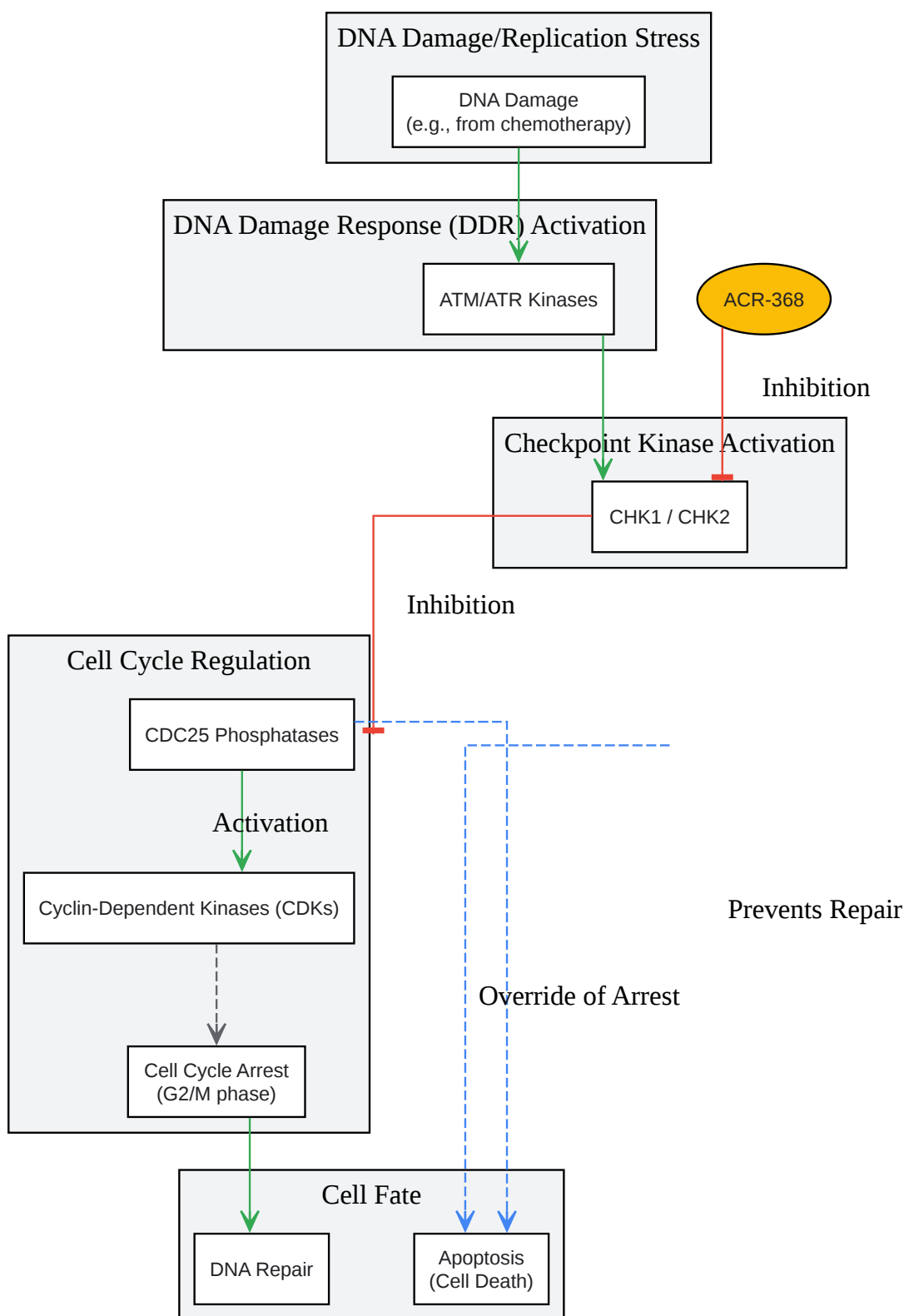
OncoSignature Status	Number of Patients	Confirmed Overall Response Rate (cORR)	p-value
Positive	10	50%	0.0038[8]
Negative	16	0%	0.0038[8]

**Table 4: Clinical Activity of ACR-368 with Ultra-Low Dose Gemcitabine (OncoSignature-Negative)**

Indication	Number of Patients	Outcome
Ovarian or Endometrial Cancer	16	8 patients (50%) achieved stable disease.[9]

## Signaling Pathway

ACR-368 functions by inhibiting CHK1 and CHK2, crucial kinases in the DNA Damage Response (DDR) pathway. In cancer cells with existing DNA damage or replication stress, inhibiting CHK1/2 prevents cell cycle arrest, leading to the accumulation of catastrophic DNA damage and subsequent apoptosis.



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Caption: ACR-368 inhibits CHK1/2, preventing cell cycle arrest and promoting apoptosis.

## Experimental Protocols

The following protocols are based on the publicly available information for the Phase 2 clinical trial NCT05548296.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

### Patient Selection Protocol

Inclusion Criteria:

- Signed informed consent.[\[7\]](#)
- Histologically documented high-grade endometrial cancer.[\[7\]](#)
- Must have received prior platinum-based chemotherapy and anti-PD-(L)1 therapy.[\[7\]](#)
- At least one measurable lesion per RECIST v1.1 criteria.[\[11\]](#)
- Radiographic evidence of disease progression.[\[11\]](#)
- Willingness to provide a fresh tumor biopsy (for OncoSignature positive and negative arms).  
[\[7\]](#)
- Recovered from prior therapy-related toxicities to Grade 1 or baseline.[\[7\]](#)

Exclusion Criteria:

- Symptomatic brain metastases requiring more than 10 mg/day of prednisolone.
- Failure to recover from reversible effects of prior anticancer therapy.
- Systemic therapy or radiation within 2 weeks of the first study treatment.
- History of clinically meaningful coagulopathy or bleeding diathesis.
- Major surgery within 4 weeks of screening.
- Prior treatment with a CHK1 inhibitor.

### OncoSignature Assay Protocol (Methodology Overview)

The OncoSignature test is a proprietary multiplex immunofluorescence assay used to predict patient response to ACR-368.[\[3\]](#)[\[4\]](#) While the exact protocol is not public, the methodology involves:

- **Sample Collection:** A fresh tumor biopsy is obtained from the patient.[\[7\]](#)
- **Tissue Processing:** The biopsy is likely formalin-fixed and paraffin-embedded (FFPE).
- **Multiplex Immunofluorescence Staining:** The tissue section is stained with a cocktail of primary antibodies against specific biomarkers. These are then detected using secondary antibodies conjugated to different fluorophores.
- **Image Acquisition:** The stained slide is scanned to create a high-resolution digital image.
- **Image Analysis:** Proprietary software is used to quantify the expression of the biomarkers within the tumor cells.
- **Scoring:** A sample is determined to be OncoSignature positive if the biomarker scores are above a pre-defined threshold.[\[1\]](#)

## Treatment Administration Protocol

The clinical trial (NCT05548296) evaluates ACR-368 as both a monotherapy and in combination with ultra-low dose gemcitabine (ULDG).[\[10\]](#)[\[12\]](#)

### Arm 1: OncoSignature Positive (Monotherapy)

- Patients receive ACR-368 monotherapy.[\[12\]](#)
- The recommended Phase 2 dose (RP2D) of ACR-368 is 105 mg/m<sup>2</sup>.[\[2\]](#)
- ACR-368 is administered intravenously over approximately 60 minutes, once every 14 days.[\[11\]](#)

### Arm 2: OncoSignature Negative (Combination Therapy)

- Patients receive ACR-368 in combination with ULDG.[\[12\]](#)

- Gemcitabine is administered intravenously over about 60 minutes.[\[11\]](#)
- Following a 3-hour wait, ACR-368 is administered intravenously.[\[11\]](#)

#### Arm 3: OncoSignature Unselected (Combination Therapy)

- Patients receive ACR-368 with ULDG sensitization without a prior OncoSignature test result.  
[\[12\]](#)[\[13\]](#)

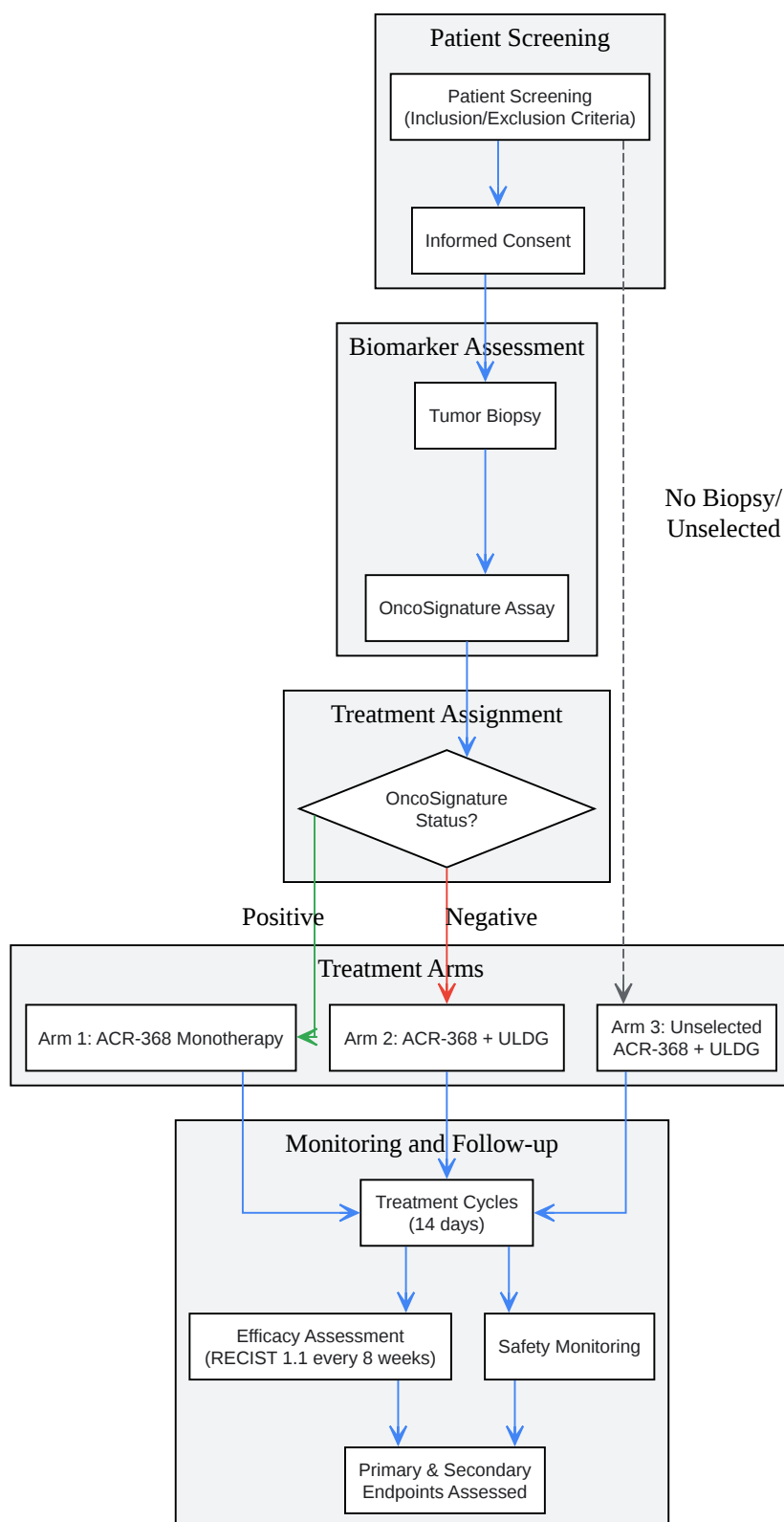
Treatment in all arms continues until disease progression, unacceptable toxicity, or other withdrawal criteria are met.[\[12\]](#)[\[13\]](#)

## Efficacy and Safety Assessment Protocol

- Tumor Response: Assessed every 8 weeks from baseline using CT or MRI scans, evaluated according to RECIST v1.1 criteria.[\[12\]](#)
- Primary Endpoint (Arm 1): Overall Response Rate (ORR).[\[2\]](#)
- Primary Endpoints (Arm 2 & 3): Safety and tolerability of the combination, and ORR.[\[2\]](#)
- Safety Monitoring: Adverse events are monitored and graded. The most common treatment-related adverse events are reported to be transient and reversible hematological toxicities, typically occurring in the first 1-2 cycles of therapy, with an absence of long-lasting myelosuppression.[\[6\]](#)[\[9\]](#)

## Experimental Workflow

The following diagram illustrates the workflow for a patient enrolled in the ACR-368 Phase 2 trial.



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Caption: Workflow of the ACR-368 Phase 2 clinical trial (NCT05548296).



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## References

- 1. [acrivon.com](https://acrivon.com) [[acrivon.com](https://acrivon.com)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [creative-diagnostics.com](https://creative-diagnostics.com) [[creative-diagnostics.com](https://creative-diagnostics.com)]
- 4. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 6. [studyfinder.cctr.vcu.edu](https://studyfinder.cctr.vcu.edu) [[studyfinder.cctr.vcu.edu](https://studyfinder.cctr.vcu.edu)]
- 7. [medschool.cuanschutz.edu](https://medschool.cuanschutz.edu) [[medschool.cuanschutz.edu](https://medschool.cuanschutz.edu)]
- 8. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [[pdfs.semanticscholar.org](https://pdfs.semanticscholar.org)]
- 9. [medschool.cuanschutz.edu](https://medschool.cuanschutz.edu) [[medschool.cuanschutz.edu](https://medschool.cuanschutz.edu)]
- 10. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 11. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 12. Multiplex Immunofluorescence and Multispectral Imaging: Forming the Basis of a Clinical Test Platform for Immuno-Oncology - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 13. [public-pages-files-2025.frontiersin.org](https://public-pages-files-2025.frontiersin.org) [[public-pages-files-2025.frontiersin.org](https://public-pages-files-2025.frontiersin.org)]
- 14. [akoyabio.com](https://akoyabio.com) [[akoyabio.com](https://akoyabio.com)]
- To cite this document: BenchChem. [ACR-368 Treatment Regimen in Phase 2 Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10787821#acr-368-treatment-regimen-in-phase-2-trials>]

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